molecular formula C12H17NO2 B2969311 2-(Methylamino)benzoic acid tert-butyl ester CAS No. 121506-08-9

2-(Methylamino)benzoic acid tert-butyl ester

Cat. No. B2969311
CAS RN: 121506-08-9
M. Wt: 207.273
InChI Key: ZFLKIKACWKXDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)benzoic acid tert-butyl ester is a chemical compound with the linear formula C8H9NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The scope of the substrates is quite general .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Scientific Research Applications

Catalytic Applications

Compounds structurally related to "2-(Methylamino)benzoic acid tert-butyl ester" have been explored for their utility in catalysis, particularly in asymmetric hydrogenation of functionalized alkenes. For example, phosphine ligands with tert-butylmethylphosphino groups have demonstrated excellent enantioselectivities and high catalytic activities in the preparation of chiral pharmaceutical ingredients, showcasing their importance in synthetic chemistry and drug development (Imamoto et al., 2012).

Synthetic Chemistry

The conversion of tert-butyl esters to acid chlorides using thionyl chloride is a notable reaction, emphasizing the reactivity and transformation potential of tert-butyl ester compounds. Such conversions are significant for synthetic strategies, allowing for the selective transformation of tert-butyl esters to acid chlorides in the presence of other esters (Greenberg & Sammakia, 2017).

Polymer Synthesis

Research into the synthesis of meta-substituted aromatic polyamides from "m-(octylamino)benzoic acid esters" highlights the potential of related ester compounds in the development of new polymeric materials. Such studies focus on achieving low polydispersities and exploring new pathways for polymer growth, indicative of the utility of these compounds in material science (Sugi et al., 2005).

Organic Synthesis Innovations

The exploration of tert-butyl esters in organic synthesis, such as the synthesis of acid methyl esters from tert-butyl benzoic acid using methanesulfonic acid as a catalyst, showcases the versatility and efficiency of these compounds in chemical synthesis. Such processes highlight innovative approaches to esterification reactions, contributing to the broad spectrum of synthetic methodologies (Hong, 2007).

Mechanism of Action

While the specific mechanism of action for 2-(Methylamino)benzoic acid tert-butyl ester is not explicitly mentioned in the search results, it is noted that tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

properties

IUPAC Name

tert-butyl 2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-7-5-6-8-10(9)13-4/h5-8,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLKIKACWKXDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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